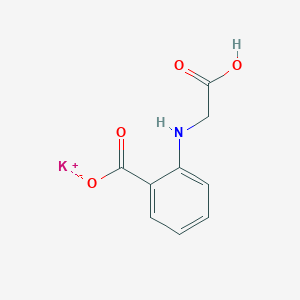

Potassium;2-(carboxymethylamino)benzoate

Description

Potassium 2-(carboxymethylamino)benzoate is a potassium salt derived from benzoic acid, featuring a carboxymethylamino (-NH-CH₂-COOH) substituent at the 2-position of the aromatic ring. This structural modification distinguishes it from simpler benzoate salts (e.g., sodium or potassium benzoate) by introducing both amino and carboxylic acid functional groups. The compound’s dual functionality may enhance its solubility in aqueous environments compared to non-polar derivatives, while its potassium counterion makes it suitable for applications requiring reduced sodium content .

Properties

Molecular Formula |

C9H8KNO4 |

|---|---|

Molecular Weight |

233.26 g/mol |

IUPAC Name |

potassium;2-(carboxymethylamino)benzoate |

InChI |

InChI=1S/C9H9NO4.K/c11-8(12)5-10-7-4-2-1-3-6(7)9(13)14;/h1-4,10H,5H2,(H,11,12)(H,13,14);/q;+1/p-1 |

InChI Key |

GJYVLQVTUHSBAT-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])NCC(=O)O.[K+] |

Origin of Product |

United States |

Preparation Methods

Stoichiometry

Temperature

Solvent Choice

- Common solvents include water, tetrahydrofuran (THF), methanol, dichloromethane (CH2Cl2), acetic acid, and aromatic hydrocarbons (benzene, toluene, xylene).

- Aromatic hydrocarbon solutions are often used when the acid is obtained as a byproduct from toluene oxidation.

Research Findings and Comparative Analysis

| Preparation Aspect | Method 1: Direct Neutralization | Method 2: Multi-Step Synthesis | Method 3: Aromatic Hydrocarbon Extraction |

|---|---|---|---|

| Purity | High after washing and drying | Very high after chromatography | High after aqueous extraction |

| Yield | Moderate to high | Moderate | High |

| Complexity | Low | High | Moderate |

| Byproduct Removal | Simple washing | Requires chromatography | Requires aqueous acid extraction |

| Industrial Suitability | High | Low to moderate | High (especially for toluene oxidation streams) |

The choice of method depends on the source of starting materials, desired purity, and scale of production. Industrial processes favor methods that integrate well with existing chemical streams, such as the toluene oxidation effluent treatment method.

Chemical Reactions Analysis

Types of Reactions

Potassium;2-(carboxymethylamino)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can convert the carboxymethylamino group to other functional groups.

Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Reduced forms of the carboxymethylamino group.

Substitution: Substituted benzoate compounds with various functional groups.

Scientific Research Applications

Potassium;2-(carboxymethylamino)benzoate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other benzoate derivatives.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Employed in the production of various industrial chemicals and as a preservative in certain products.

Mechanism of Action

The mechanism of action of Potassium;2-(carboxymethylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Potassium Benzoate

Structure: Potassium benzoate (C₇H₅KO₂) lacks the carboxymethylamino group, consisting solely of a benzoate anion paired with potassium. Applications:

- Widely used as a preservative in food and pharmaceuticals due to antimicrobial properties.

- Preferred over sodium benzoate in low-sodium diets .

Metabolism: Rapidly metabolized to hippuric acid and excreted renally. Long-term consumption in animal studies has been linked to teratogenic effects on ocular development .

Key Differences: - Potassium 2-(carboxymethylamino)benzoate’s additional amino and carboxyl groups may alter its preservative efficacy or toxicity profile.

- Enhanced polarity could improve solubility but reduce lipid membrane permeability compared to potassium benzoate.

Sodium Benzoate

Structure: Sodium benzoate (C₇H₅NaO₂) is structurally analogous to potassium benzoate but with a sodium counterion.

Applications:

- Dominant preservative in acidic foods (e.g., soft drinks) due to its pH-dependent activity. Key Differences:

- Potassium 2-(carboxymethylamino)benzoate’s potassium ion may be advantageous in hypertensive or sodium-sensitive populations.

- The carboxymethylamino group could introduce novel interactions with biological targets, such as enzymes or receptors.

Methyl 4-(Butylamino)Benzoate

Structure: Methyl ester of 4-(butylamino)benzoic acid (C₁₂H₁₇NO₂), featuring an amino group at the 4-position and an ester moiety. Applications:

- Used as a pharmaceutical intermediate or reference standard (e.g., tetracaine-related compounds) .

Physicochemical Properties: - Lower water solubility compared to potassium salts due to the ester group.

- The butylamino group may enhance lipophilicity, favoring transdermal absorption. Key Differences:

- Potassium 2-(carboxymethylamino)benzoate’s ionic nature ensures higher aqueous solubility, making it more suitable for systemic administration.

2-(Benzoylamino)Benzyl Benzoate

Structure: A benzoate ester with a benzoylamino (-NH-CO-C₆H₅) substituent at the 2-position (C₂₁H₁₇NO₃) . Applications:

- Primarily a synthetic intermediate in organic chemistry.

Physicochemical Properties: - High molecular weight (331.37 g/mol) and lipophilicity (LogP = 4.37) limit water solubility .

Key Differences: - Potassium 2-(carboxymethylamino)benzoate’s potassium salt and carboxylic acid group confer greater polarity, likely reducing LogP and enhancing renal excretion.

Data Table: Comparative Analysis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Potassium;2-(carboxymethylamino)benzoate, and how can reaction efficiency be quantified?

- Methodology :

- Retrosynthetic Analysis : Use AI-powered synthesis planning tools (e.g., PubChem’s retrosynthesis module) to predict feasible routes. These tools leverage databases like PISTACHIO and REAXYS to propose one-step or multi-step pathways .

- Efficiency Metrics : Quantify reaction success via yield (gravimetric analysis), purity (HPLC or GC-MS), and byproduct identification (LC-MS). For example, UV spectrophotometry at specific wavelengths (e.g., 227 nm for benzoate derivatives) can monitor reaction progress .

- Reaction Optimization : Adjust parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize efficiency.

Q. How should researchers characterize the structural integrity of this compound?

- Methodology :

- Spectroscopic Techniques :

- NMR : Confirm proton environments and carboxymethylamino group connectivity (¹H/¹³C NMR).

- FT-IR : Identify carboxylate (COO⁻) and amine (N-H) functional groups.

- UV-Vis : Validate absorbance maxima aligned with benzoate derivatives (e.g., ~227 nm) .

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+K]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structure if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in the compound’s stability under different storage conditions?

- Methodology :

- Controlled Stability Studies :

- Variables : Test degradation rates at 2–8°C (inert gas) vs. room temperature (dry air) over 1–6 months .

- Analytical Monitoring : Use accelerated stability testing (e.g., 40°C/75% RH) with HPLC to quantify decomposition products.

- Mechanistic Insight : Perform Arrhenius plot analysis to predict shelf life and identify degradation pathways (hydrolysis, oxidation).

- Contradiction Resolution : Cross-reference stability data with substituent effects (e.g., carboxymethylamino group’s hygroscopicity) to explain discrepancies .

Q. What experimental strategies validate the compound’s role in enzyme inhibition assays?

- Methodology :

- Enzyme Kinetics :

- IC₅₀ Determination : Measure inhibition potency via dose-response curves using fluorogenic substrates.

- Mode of Action : Conduct Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Structural Biology : Use molecular docking (e.g., AutoDock Vina) to model interactions between the compound and enzyme active sites. Validate with site-directed mutagenesis .

- Cell-Based Assays : Test cytotoxicity and specificity in relevant cell lines (e.g., cancer models) to rule off-target effects .

Q. How can researchers address conflicting spectral data in structural assignments?

- Methodology :

- Multi-Technique Cross-Validation :

- Compare NMR chemical shifts with computational predictions (e.g., DFT calculations).

- Overlay experimental IR spectra with simulated spectra (e.g., Gaussian software).

- Isotopic Labeling : Synthesize deuterated analogs to resolve ambiguous proton environments in crowded spectral regions .

- Collaborative Databases : Submit data to PubChem or NIST WebBook for peer validation .

Data Presentation Guidelines

- Tables : Include reaction yields, stability half-lives, and inhibition constants (e.g., Table 1: Synthetic Route Efficiency).

- Figures : Use annotated spectra, kinetic plots, and docking poses to illustrate key findings.

- Units : Adopt SI units (e.g., mM for concentration, kJ/mol for activation energy).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.